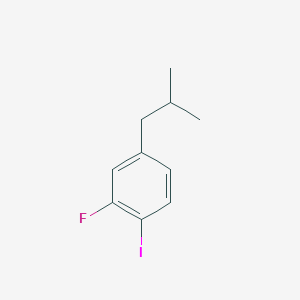

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene

Description

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with fluorine at position 2, iodine at position 1, and a 2-methylpropyl (isobutyl) group at position 2. Its molecular formula is C₁₀H₁₁FI, with a molecular weight of 268.10 g/mol. The compound’s unique substitution pattern confers distinct electronic, steric, and reactivity properties, making it relevant in pharmaceutical intermediates, agrochemical synthesis, and material science.

Properties

IUPAC Name |

2-fluoro-1-iodo-4-(2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FI/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVWFGWRHWCZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-4-(2-methylpropyl)benzene can be achieved through several methods. One common approach involves the halogenation of 4-(2-methylpropyl)benzene, followed by a fluorination step. The reaction typically requires the use of iodine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Various substituted benzene derivatives.

Oxidation Products: Corresponding oxides and hydroxylated compounds.

Reduction Products: Dehalogenated benzene derivatives.

Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-4-(2-methylpropyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various substrates. The compound may act as a ligand in coordination chemistry or participate in electron transfer processes, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Data Tables

Table 1. Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |

|---|---|---|---|---|

| 2-Fluoro-1-iodo-4-(2-methylpropyl)benzene | C₁₀H₁₁FI | 268.10 | F, I | Isobutyl |

| 2-Fluoro-4-iodo-1-methyl-benzene | C₇H₆FI | 236.03 | F, I | Methyl |

| 1-Methyl-4-(2-methylpropyl)benzene | C₁₁H₁₆ | 148.24 | None | Methyl, Isobutyl |

Critical Analysis of Structural Effects

- Electronic Effects : The iodine in this compound enhances electrophilic substitution at the para-position, while fluorine’s electron-withdrawing nature stabilizes the ring.

- Steric Effects : The 2-methylpropyl group introduces steric bulk, reducing reaction rates in crowded catalytic systems compared to smaller analogs like 2-Fluoro-4-iodo-1-methyl-benzene.

- Solubility: Halogen-free analogs (e.g., 1-Methyl-4-(2-methylpropyl)benzene) exhibit higher solubility in non-polar solvents, while trifluoromethyl-substituted derivatives show enhanced lipid membrane permeability .

Biological Activity

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene, also known by its chemical formula C10H12F I, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C10H12F I

- Molecular Weight : 292.1 g/mol

- CAS Number : 2105939-82-8

The compound features a fluorine atom and an iodine atom attached to a benzene ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms can enhance lipophilicity, allowing for better membrane penetration and potential binding to target sites within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that halogenated compounds often possess antimicrobial properties. The presence of fluorine and iodine may enhance the compound's ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been explored, indicating potential applications in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

In vitro assays conducted on human cell lines revealed that this compound reduced the production of pro-inflammatory cytokines. This finding supports its potential role in managing inflammatory diseases.

Data Tables

Research Findings

Recent research has focused on the synthesis and modification of halogenated aromatic compounds to enhance their biological activity. The structure-activity relationship (SAR) studies indicate that variations in substituents can significantly alter the efficacy and selectivity of these compounds against specific biological targets.

Key Findings:

- Fluorine Substitution : The introduction of fluorine has been shown to increase metabolic stability and bioavailability.

- Iodine as a Bioisostere : Iodine can act as a bioisostere for other halogens, potentially affecting the binding affinity to target proteins.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-1-iodo-4-(2-methylpropyl)benzene, and how do reaction conditions influence yield and purity?

Answer: The synthesis involves sequential functionalization of the benzene ring. A common approach starts with 4-(2-methylpropyl)benzene, followed by fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions . Subsequent iodination can be achieved via directed ortho-metalation (DoM) using lithium diisopropylamide (LIDA) to deprotonate the desired position, followed by quenching with iodine . Key factors include:

- Temperature control (e.g., −78°C for DoM to avoid side reactions).

- Solvent selection (e.g., THF for metalation, DMF for halogenation).

- Catalyst optimization (e.g., Pd-mediated coupling for regioselective iodination).

Typical yields range from 40–65%, with purity >95% achievable via column chromatography (hexane/ethyl acetate, 9:1) .

Q. How can the regioselectivity of iodine introduction in this compound be rationalized and controlled?

Answer: Regioselectivity is governed by the electron-directing effects of existing substituents:

- The fluoro group (-F) acts as a meta-director, while the isobutyl group (2-methylpropyl) directs via steric and electronic effects (ortho/para-directing).

- Computational modeling (DFT) predicts preferential iodination at the ortho position relative to the isobutyl group due to steric hindrance from the bulky substituent .

Validation involves comparative NMR analysis (e.g., and chemical shifts) against regioisomeric standards .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

Answer:

- NMR : Confirms fluorination position (δ ≈ −110 ppm for aryl-F).

- NMR : Distinguishes isobutyl protons (δ 0.9–1.1 ppm for CH, δ 2.4–2.6 ppm for CH).

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]: 306.03).

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., C–I bond length ≈ 2.09 Å) .

Cross-validation uses PubChem’s spectral libraries and synthetic controls .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer: The iodine atom’s σ-hole polarization enhances its electrophilicity in Suzuki-Miyaura couplings. However, the electron-withdrawing fluoro group reduces the aryl iodide’s reactivity. Strategies include:

- Microwave-assisted catalysis : Accelerates Pd-mediated coupling (e.g., with aryl boronic esters) at 100°C, achieving 70–85% conversion .

- Additives : KCO or CsF improves transmetalation efficiency .

Mechanistic studies (kinetic isotope effects, Hammett plots) confirm rate-limiting oxidative addition .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?

Answer: Common impurities include:

- Regioisomers (e.g., 3-iodo derivatives) from incomplete selectivity.

- Dehalogenated byproducts (e.g., 2-fluoro-4-(2-methylpropyl)benzene).

Analytical solutions: - HPLC-MS/MS with C18 columns (acetonitrile/water gradient) separates isomers (retention time differences <0.5 min) .

- GC-ECD detects halogenated impurities at ppm levels .

Validation follows ICH Q3A guidelines, using reference standards from pharmacopeial sources (e.g., USP) .

Q. How do steric and electronic effects in this compound impact its utility as a building block in medicinal chemistry?

Answer:

- Steric effects : The isobutyl group hinders nucleophilic attack at the para position, favoring ortho-functionalization.

- Electronic effects : The fluorine atom stabilizes adjacent negative charges, enabling directed lithiation for further derivatization.

Case studies include its use in synthesizing kinase inhibitors, where the iodine serves as a handle for late-stage diversification via click chemistry .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points and spectral How should researchers reconcile these?

Answer: Variations arise from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) yield distinct melting points.

- Solvent effects : NMR shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d).

Resolution involves: - DSC analysis to confirm thermal properties.

- Database cross-referencing (e.g., PubChem, ChemSpider) for consensus data .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and handling this air-sensitive compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.